![molecular formula C32H35N5O5 B586218 (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide CAS No. 57123-71-4](/img/structure/B586218.png)
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione, also known as dihydroergotamine, is a derivative of ergotamine. It is a naturally occurring ergot alkaloid that has been modified to enhance its pharmacological properties. This compound is primarily used in the treatment of migraines and cluster headaches due to its vasoconstrictive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione involves several steps, starting from ergotamine. The key steps include hydrogenation of the double bond in the 9,10 position and subsequent functional group modifications to introduce the hydroxy and methyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a ketone.
Reduction: The compound can be reduced to remove specific functional groups.
Substitution: Functional groups can be substituted to create derivatives with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions are typically mild to moderate temperatures and pressures to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of dihydroergotamine, each with unique pharmacological properties. These derivatives are often explored for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of ergot alkaloids.
Biology: Investigated for its effects on cellular pathways and receptor binding.
Medicine: Primarily used in the treatment of migraines and cluster headaches. It is also studied for its potential use in other neurological disorders.
Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents
Wirkmechanismus
The mechanism of action of (5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione involves binding to serotonin receptors, particularly the 5-HT1D receptors. This binding leads to vasoconstriction of intracranial blood vessels, which is believed to alleviate migraine symptoms. Additionally, it inhibits the release of pro-inflammatory neuropeptides from sensory nerve endings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergotamine: The parent compound from which dihydroergotamine is derived.
Dihydroergocristine: Another derivative of ergotamine with similar vasoconstrictive properties.
Dihydroergocornine: Used in the treatment of vascular dementia and has similar pharmacological effects
Uniqueness
(5’α,10α)-6-Demethyl-9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione is unique due to its specific modifications that enhance its efficacy and reduce side effects compared to its parent compound, ergotamine. Its ability to selectively bind to serotonin receptors makes it particularly effective in treating migraines .
Eigenschaften
CAS-Nummer |
57123-71-4 |
---|---|
Molekularformel |
C32H35N5O5 |
Molekulargewicht |
569.662 |
IUPAC-Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C32H35N5O5/c1-31(35-28(38)20-14-22-21-9-5-10-23-27(21)19(16-33-23)15-24(22)34-17-20)30(40)37-25(13-18-7-3-2-4-8-18)29(39)36-12-6-11-26(36)32(37,41)42-31/h2-5,7-10,16,20,22,24-26,33-34,41H,6,11-15,17H2,1H3,(H,35,38)/t20-,22-,24-,25+,26+,31-,32+/m1/s1 |
InChI-Schlüssel |
RUDMYNQFUFZHMD-VTIMJTGVSA-N |
SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)NC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.